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molecular formula C8H3ClF4O B1397222 1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one CAS No. 617706-16-8

1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one

Cat. No. B1397222
M. Wt: 226.55 g/mol
InChI Key: NYNRZRXJNHIAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748417B2

Procedure details

A solution of compound 11c (1.5 g, 6.62 mmol), methyl 2-mercaptoacetate 11d (0.6 mL, 6.62 mmol), and Et3N (1.2 mL, 8.6 mmol) in acetonitrile (12 mL) was heated at 75° C. for 4 h. The reaction was diluted with EtOAc and water. The organic layer was concentrated and purified by flash column chromatography (silica gel, 10% EtOAc/hexanes) to provide compound 11e.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([C:8](=O)[C:9]([F:12])([F:11])[F:10])[CH:7]=1.[SH:15][CH2:16][C:17]([O:19][CH3:20])=[O:18].CCN(CC)CC>C(#N)C.CCOC(C)=O.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:15][C:16]([C:17]([O:19][CH3:20])=[O:18])=[C:8]([C:9]([F:12])([F:11])[F:10])[C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(C(F)(F)F)=O)F
Name
Quantity
0.6 mL
Type
reactant
Smiles
SCC(=O)OC
Name
Quantity
1.2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silica gel, 10% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(SC(=C2C(F)(F)F)C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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